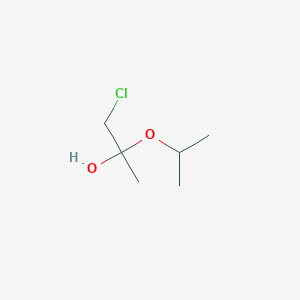
1-Chloro-2-isopropoxy-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-isopropoxy-2-propanol is an organic compound with the molecular formula C₆H₁₃ClO₂ It is a chlorinated alcohol and ether, characterized by the presence of a chlorine atom, an isopropoxy group, and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-isopropoxy-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1-propanol with isopropyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as solid acid catalysts, can enhance the reaction efficiency and reduce the formation of by-products. The final product is usually purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-isopropoxy-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols with different substitution patterns.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of ethers or other substituted alcohols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-2-isopropoxy-2-propanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals, solvents, and surfactants.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-isopropoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially altering membrane fluidity and permeability.
Comparación Con Compuestos Similares
- **1-Chloro-3-isopropoxy-2
1-Chloro-2-propanol: A simpler chlorinated alcohol with similar reactivity but lacking the isopropoxy group.
2-Chloro-1-propanol: Another chlorinated alcohol with a different substitution pattern.
Propiedades
Fórmula molecular |
C6H13ClO2 |
|---|---|
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
1-chloro-2-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C6H13ClO2/c1-5(2)9-6(3,8)4-7/h5,8H,4H2,1-3H3 |
Clave InChI |
RQNYEKBSIIQPRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(C)(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


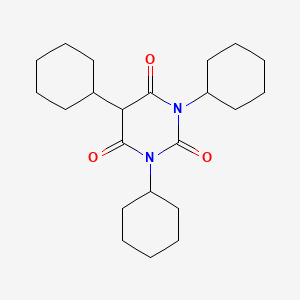
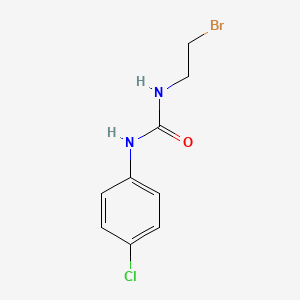
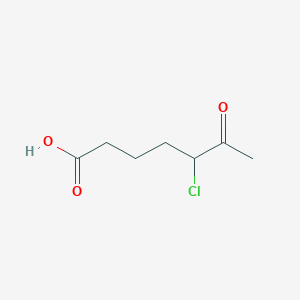
![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
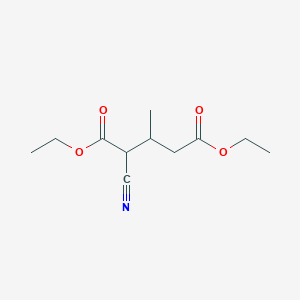
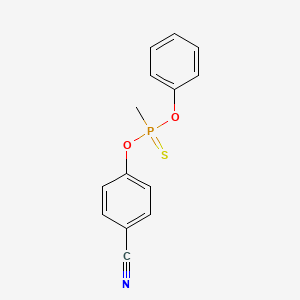
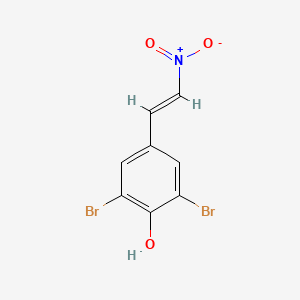
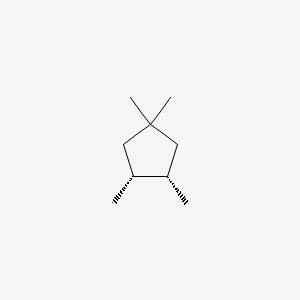
![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)
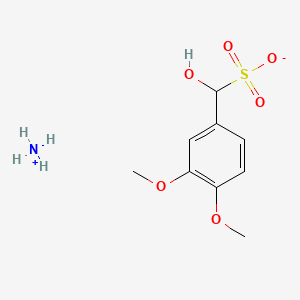
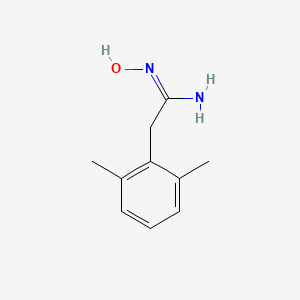
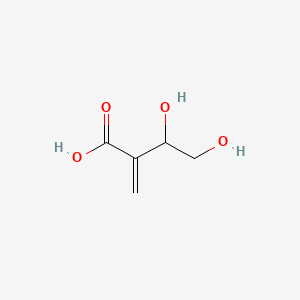
![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)
